molecular formula C13H11N3S2 B11743898 3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile

3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11743898
M. Wt: 273.4 g/mol
InChI Key: FODWRFJUJJFKKI-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with methylthiol and phenylacetylene under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for its ability to interact with biological targets.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfur and nitrogen atoms in its structure allow for strong binding interactions with metal ions and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring with a phenylamino group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

5-(2-anilinoethenyl)-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H11N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

FODWRFJUJJFKKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2

Origin of Product

United States

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